1-[4-(2,4-Dimethyl-6-prop-2-enylphenoxy)butyl]-4-methylpiperazine;hydrochloride
Overview
Description
1-[4-(2,4-Dimethyl-6-prop-2-enylphenoxy)butyl]-4-methylpiperazine;hydrochloride is a complex organic compound characterized by its unique chemical structure. It contains a piperazine ring substituted with a phenoxybutyl group and a dimethylprop-2-enylphenyl group.
Preparation Methods
The synthesis of 1-[4-(2,4-Dimethyl-6-prop-2-enylphenoxy)butyl]-4-methylpiperazine;hydrochloride involves several steps. The primary synthetic route includes the reaction of 2,4-dimethyl-6-prop-2-enylphenol with 1-chlorobutane to form the intermediate 4-(2,4-dimethyl-6-prop-2-enylphenoxy)butane. This intermediate is then reacted with 4-methylpiperazine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-[4-(2,4-Dimethyl-6-prop-2-enylphenoxy)butyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or piperazine groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane.
Scientific Research Applications
1-[4-(2,4-Dimethyl-6-prop-2-enylphenoxy)butyl]-4-methylpiperazine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[4-(2,4-Dimethyl-6-prop-2-enylphenoxy)butyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[4-(2,4-Dimethyl-6-prop-2-enylphenoxy)butyl]-4-methylpiperazine;hydrochloride can be compared with similar compounds such as:
1-[4-(2-Prop-2-enylphenoxy)butyl]pyrrolidine: This compound has a similar phenoxybutyl group but differs in the piperazine ring, which is replaced by a pyrrolidine ring.
1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-methylpiperazine: This compound has a similar structure but with an ethyl group instead of a butyl group.
1,4-Dimethylbenzene: Although structurally simpler, this compound shares the dimethylphenyl group and can be used for comparative studies in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2,4-dimethyl-6-prop-2-enylphenoxy)butyl]-4-methylpiperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O.ClH/c1-5-8-19-16-17(2)15-18(3)20(19)23-14-7-6-9-22-12-10-21(4)11-13-22;/h5,15-16H,1,6-14H2,2-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWMKIZYWWJTJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC=C)OCCCCN2CCN(CC2)C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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